Europium telluride

Antiferromagnetic semiconductor Heisenberg model Magnetic ordering temperature

Europium telluride (EuTe, CAS 12020-69-8) is a binary rare-earth chalcogenide semiconductor, distinguished within the europium monochalcogenide series (EuX; X = O, S, Se, Te) by its antiferromagnetic (AFM) ground state. Crystallizing in the rock-salt (NaCl) cubic structure with a bulk lattice constant of 6.598 Å, EuTe serves as a model type-II Heisenberg antiferromagnet with a Néel temperature (T_N) of approximately 9.6–9.8 K.

Molecular Formula EuTe
Molecular Weight 279.6 g/mol
CAS No. 12020-69-8
Cat. No. B080812
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEuropium telluride
CAS12020-69-8
Molecular FormulaEuTe
Molecular Weight279.6 g/mol
Structural Identifiers
SMILES[Te]=[Eu]
InChIInChI=1S/Eu.Te
InChIKeyOSSGWZIRURPXNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Europium Telluride (EuTe) Procurement: Antiferromagnetic Semiconductor Baseline


Europium telluride (EuTe, CAS 12020-69-8) is a binary rare-earth chalcogenide semiconductor, distinguished within the europium monochalcogenide series (EuX; X = O, S, Se, Te) by its antiferromagnetic (AFM) ground state [1]. Crystallizing in the rock-salt (NaCl) cubic structure with a bulk lattice constant of 6.598 Å, EuTe serves as a model type-II Heisenberg antiferromagnet with a Néel temperature (T_N) of approximately 9.6–9.8 K [2][3]. Unlike its ferromagnetic cousins EuO and EuS, EuTe exhibits a compensated spin structure below T_N, resulting in characteristic spin-flop transitions under modest applied magnetic fields (~700 G in-plane) [4]. This distinctive magnetic order, combined with a divalent Eu²⁺ (4f⁷) configuration that yields a half-filled 4f shell and a large localized magnetic moment (~7 μ_B per Eu²⁺), underpins its utility in fundamental magnetism research, spintronic heterostructures, and thermoelectric superlattice engineering.

Why Generic Europium Chalcogenide Substitution Fails: The Critical Distinctions of EuTe


Within the europium monochalcogenide family, the magnetic ground state is exquisitely sensitive to the anion: EuO (T_C ≈ 69 K) and EuS (T_C ≈ 16–18 K) are ferromagnetic, EuSe is metamagnetic with a complex magnetic phase diagram, while only EuTe exhibits a robust type-II antiferromagnetic order [1][2]. This fundamental difference renders EuTe irreplaceable in applications requiring a compensated spin structure—such as antiferromagnetic spintronics, exchange-bias heterostructures, and studies of spin-flop transitions—where ferromagnetic EuO or EuS would produce stray fields and qualitatively different device physics [1]. Furthermore, the larger telluride anion expands the lattice (6.598 Å vs. 5.144 Å for EuO), weakening nearest-neighbor ferromagnetic exchange (J₁) and allowing the next-nearest-neighbor antiferromagnetic superexchange (J₂) to dominate, a balance of interactions that cannot be replicated by simple doping or alloying of the lighter chalcogenides [3]. The quantitative evidence below substantiates exactly where EuTe diverges from its closest analogs.

Quantitative Differentiation Evidence: EuTe vs. Closest Analogs


Magnetic Ground State and Critical Temperature: EuTe vs. EuO, EuS, EuSe

EuTe is the sole europium monochalcogenide that adopts a type-II antiferromagnetic (AFM) ground state under ambient conditions, in contrast to the ferromagnetic (FM) ordering of EuO, EuS, and the metamagnetic behavior of EuSe. This is quantified by its Néel temperature of T_N = 9.6 ± 0.1 K, compared to Curie temperatures T_C = 69 K for EuO, ~18 K for EuS, and ~7 K for EuSe [1][2][3]. The magnetic ordering type is dictated by the sign and magnitude of the exchange constants: EuTe uniquely has a negative (AFM) next-nearest-neighbor exchange J₂ that dominates over the positive nearest-neighbor J₁, a condition not met in the lighter chalcogenides [3].

Antiferromagnetic semiconductor Heisenberg model Magnetic ordering temperature

Exchange Coupling Constants: The J₁/J₂ Balance That Defines Antiferromagnetism

The magnetic ground state of europium chalcogenides is governed by the competition between ferromagnetic nearest-neighbor (NN) exchange J₁ and antiferromagnetic next-nearest-neighbor (NNN) exchange J₂. DFT calculations using the PBE0 and HSE hybrid functionals demonstrate that across the EuX series, J₁ decreases from +0.82 K (EuO) to +0.15 K (EuTe), while the magnitude of J₂ increases, with EuTe possessing the largest |J₂/J₁| ratio (>1), making J₂ dominant and enforcing AFM order [1]. In EuO, J₁ = +0.82 K, J₂ = −0.08 K; in EuTe, J₁ = +0.15 K, J₂ = −0.32 K. This sign reversal and magnitude crossover is unique to EuTe among the stable monochalcogenides.

Exchange interaction Superexchange Magnetic coupling

Spin-Flop Field: Quantitative Magnetocrystalline Anisotropy Benchmarking

EuTe is an easy-plane antiferromagnet with a well-characterized in-plane spin-flop field of H_SF ≈ 700 G (0.07 T), as determined by antiferromagnetic resonance (AFMR) measurements at 24 GHz [1]. Optical magnetic linear dichroism (MLD) experiments corroborate a spin-flop transition at B ≈ 0.08 T, with a step-like ~10% increase in MLD signal [2]. In contrast, EuO and EuS exhibit no spin-flop transition (being ferromagnetic), while EuSe undergoes metamagnetic transitions at significantly higher fields due to its complex phase diagram [3]. The low spin-flop field of EuTe makes it particularly attractive for low-field AFM switching applications.

Spin-flop transition Easy-plane anisotropy Antiferromagnetic resonance

Optical Band Gap Engineering: EuTe vs. EuSe and EuO for Semiconductor Heterostructures

The optical band gap of EuTe, measured at approximately 2.2 eV via optical transmission spectroscopy on thin films [1], positions it between EuO (~1.2 eV) [2] and EuSe (~2.8 eV by STS; ~1.87–1.95 eV optical) [3]. Notably, EuTe and EuSe both exhibit spin-induced optical second harmonic generation (SHG) in the band gap vicinity at 2.1–2.4 eV, which is symmetry-forbidden in the paramagnetic phase but activated by AFM ordering [4]. The band gap of Pb₁₋ₓEuₓTe alloys increases as dEg/dx = 3.5 eV for x ≤ 0.044, demonstrating EuTe's role as a band gap engineering agent in lead-salt heterostructures [5].

Optical band gap Semiconductor heterostructure Magneto-optics

Lattice Thermal Conductivity: EuTe as a Low-κ Spacer in Thermoelectric Superlattices

The lattice thermal conductivity (κ_L) of bulk single-crystal EuTe at 300 K has been measured as ~110 mW cm⁻¹ K⁻¹ (1.1 W m⁻¹ K⁻¹) [1]. While κ_L for EuO has been reported as ~4.5 W m⁻¹ K⁻¹ near room temperature [2], EuTe's significantly lower thermal conductivity—attributed to the heavier tellurium mass and enhanced phonon scattering—makes it an advantageous barrier material in EuTe/PbTe superlattices for thermoelectric applications. The EuTe/PbTe [001] superlattice shows higher Seebeck coefficients than bulk PbTe, owing to the enhanced density of states from quantum confinement [3]. Incorporation of 3 mol.% EuTe into PbTe, combined with lattice dislocations, achieves a thermoelectric figure of merit zT ≈ 2.2 [4].

Thermal conductivity Thermoelectric Superlattice

High-Value Application Scenarios for Europium Telluride (EuTe) in Research and Industry


Antiferromagnetic Spintronics: Spin-Flop Switching and Exchange Bias Devices

EuTe's well-defined type-II AFM order with a low spin-flop field of ~700 G makes it an ideal active layer for AFM spintronic devices, including spin-flop based magnetic tunnel junctions and exchange-bias heterostructures. Ultrafast all-optical manipulation of the d–f exchange interaction has been demonstrated in EuTe, enabling femtosecond control of spin dynamics critical for high-speed spintronic logic [1]. Unlike ferromagnetic EuO or EuS, EuTe generates no stray magnetic fields, a critical advantage for densely integrated spintronic circuits where cross-talk must be minimized. The induction of canted ferromagnetism in EuTe using photons resonant with the band gap has been experimentally demonstrated, providing an optical write/read mechanism specific to AFM semiconductors [2].

Magnetothermal and Cryogenic Magnetic Devices Utilizing Pressure-Tunable Magnetism

EuTe undergoes a pressure-induced antiferromagnetic-to-ferromagnetic transition at ~8 GPa, with the ferromagnetic Curie temperature increasing with pressure above 9 GPa [1]. This pressure-tunable magnetic phase boundary—unique among the europium chalcogenides in its sharpness and accessibility—positions EuTe as a candidate for pressure-calibrated magnetic sensors and magnetothermal devices operating in the 1–30 K cryogenic regime. The pressure dependence of the Néel temperature and hyperfine interactions has been precisely characterized by Mössbauer spectroscopy up to 60 kbar, providing a calibrated reference for high-pressure magnetic studies [2].

Quantum-Enhanced Thin-Film Heterostructures for High-zT Thermoelectrics

EuTe's low lattice thermal conductivity (~1.1 W m⁻¹ K⁻¹) and its ability to form epitaxial superlattices with PbTe (lattice mismatch ~2.1%) enable quantum-confined thermoelectric devices with enhanced Seebeck coefficients. EuTe/PbTe short-period superlattices exhibit Seebeck coefficients exceeding those of bulk PbTe due to the increased density of states from quantum confinement [1]. Alloying 3 mol.% EuTe into PbTe, combined with dislocation engineering, achieves a record thermoelectric figure of merit zT ≈ 2.2, demonstrating that even small quantities of EuTe dramatically enhance thermoelectric performance [2]. This application is inaccessible to ferromagnetic EuO or EuS due to their higher thermal conductivity and incompatible band alignment with PbTe.

Nonlinear Magneto-Optical Components: SHG-Based Magnetic Domain Imaging

The centrosymmetric crystal structure of EuTe forbids electric-dipole second harmonic generation (SHG) in the paramagnetic phase; however, below the Néel temperature, spin-induced SHG emerges in the band gap vicinity at 2.1–2.4 eV, as demonstrated by spectroscopy on epitaxial EuTe films [1]. This magnetically switchable SHG signal provides a direct, non-invasive probe of AFM domain distributions, a capability not available in ferromagnetic europium chalcogenides where SHG is always allowed. The magnetic linear dichroism (MLD) at the spin-flop transition (B ≈ 0.08 T) further enables optical readout of the spin-flop state [2], positioning EuTe as a unique material for table-top magneto-optical characterization benches and infrared magneto-optical sensors.

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